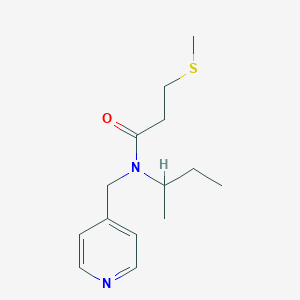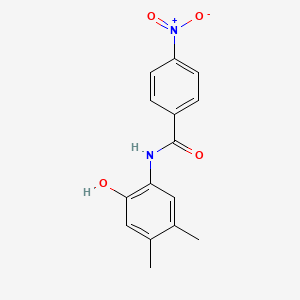
N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide
Descripción general
Descripción
N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide, also known as NDMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NDMA is a nitrosamine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
A study conducted by Bailleux et al. (1995) synthesized and evaluated a series of 4-nitro-N-phenylbenzamides, including compounds similar to N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide, for their anticonvulsant properties. They found that certain compounds in this series were effective in the maximal electroshock-induced seizure (MES) test in mice, demonstrating potential anticonvulsant applications (Bailleux et al., 1995).
Vibrational Spectrum Analysis
Brela et al. (2012) investigated the nature of medium strong intra- and intermolecular hydrogen bonding in 2-hydroxy-5-nitrobenzamide, a related compound, using Car-Parrinello molecular dynamics simulation. This research provides insights into the vibrational spectrum of such compounds and their potential applications in understanding hydrogen bonding in similar chemical structures (Brela et al., 2012).
Reductive Chemistry in Hypoxia-Selective Cytotoxins
Palmer et al. (1995) studied the reductive chemistry of novel hypoxia-selective cytotoxins, including 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a structurally similar compound. This research is significant for understanding the selective toxicity for hypoxic cells, which is crucial for developing targeted cancer therapies (Palmer et al., 1995).
Heck Cyclization Studies
Skladchikov et al. (2013) investigated the Heck cyclization of N-(2-iodo-4,6-dimethylphenyl)-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-4-nitrobenzamide. This research contributes to the understanding of cyclization reactions in complex organic compounds, which can be applied to synthesize various pharmaceuticals and organic materials (Skladchikov et al., 2013).
Novel Synthesis Methods
Romero et al. (2013) described a simple one-pot procedure for preparing quinazolin-4(3H)-ones from 2-nitrobenzamides, which could be relevant to the synthesis of compounds like this compound. This method could streamline the production of similar compounds for various applications (Romero et al., 2013).
Antibacterial Activity
Saeed et al. (2010) synthesized and characterized nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide derivatives and tested their antibacterial activities. This research indicates the potential of this compound and its derivatives for use in antibacterial applications (Saeed et al., 2010).
Antiarrhythmic Activity
Likhosherstov et al. (2014) synthesized a series of substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, demonstrating antiarrhythmic activity. This suggests the potential for developing antiarrhythmic drugs from compounds like this compound (Likhosherstov et al., 2014).
Photo-rearrangement Studies
Gunn and Stevens (1973) researched the photo-rearrangement of N-aryl-2-nitrobenzamides, providing valuable insights into the photochemical behavior of similar compounds, which could be relevant for the study of this compound (Gunn & Stevens, 1973).
Structural and Spectroscopic Characterisation
Arslan et al. (2015) conducted a study on the structural and spectroscopic characterization of p-nitrobenzamide compounds. This research helps in understanding the molecular structure and properties of related compounds, such as this compound (Arslan et al., 2015).
Propiedades
IUPAC Name |
N-(2-hydroxy-4,5-dimethylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9-7-13(14(18)8-10(9)2)16-15(19)11-3-5-12(6-4-11)17(20)21/h3-8,18H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRKNGSNEAKMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3923544.png)
![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3923545.png)

![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3923552.png)
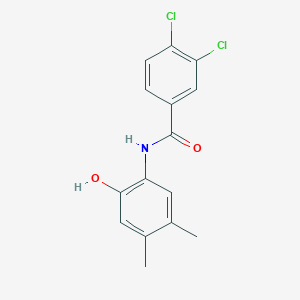
![N-1,3-benzothiazol-2-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3923567.png)
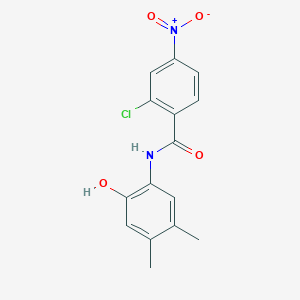
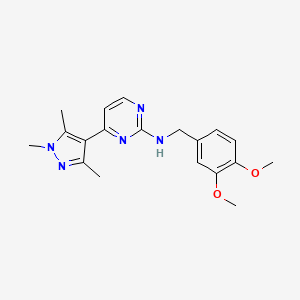
![2-chloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3923590.png)
![2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B3923603.png)
![4-fluoro-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide](/img/structure/B3923608.png)
